molecular formula C17H18O6 B186826 Evofolin B CAS No. 168254-96-4

Evofolin B

Cat. No. B186826
CAS RN: 168254-96-4
M. Wt: 318.32 g/mol
InChI Key: QMYGRGKKZBRZKH-UHFFFAOYSA-N
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Description

Evofolin B is a natural phenylpropanoid compound . It exhibits quinone reductase (QR) inducing activity, with observed CD (concentration required to double induction) values of 16.4 microM .


Molecular Structure Analysis

The molecular formula of this compound is C17H18O6 . Its average mass is 318.321 Da and its monoisotopic mass is 318.110352 Da . The structure of this compound includes a phenol group .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 565.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 89.3±3.0 kJ/mol and its flash point is 208.6±23.6 °C . The index of refraction is 1.614 and its molar refractivity is 84.1±0.3 cm3 .

Scientific Research Applications

Chemical Constituents and Sources

Evofolin B has been identified as a chemical constituent in various plant sources. It was first reported as a new compound isolated from the bark of Dysoxylum hainanense, along with other known compounds, indicating the rich diversity of phytochemicals in this species (Luo Xiao, 2001). Further studies have also reported the isolation of this compound from other plants, such as Paeonia albiflora and Incarvillea arguta, suggesting its widespread occurrence in nature and potential for various applications (Q. Feng, 2009), (Mai Jing-biao, 2012).

Pharmacological Applications

While this compound itself has not been the direct subject of extensive pharmacological studies, its structural and chemical similarity to other compounds has been noted in research. For instance, Evodiamine, a compound with a structure somewhat related to this compound, has been extensively studied for its broad spectrum of pharmacological activities. These activities suggest potential therapeutic roles in treating various diseases, influencing the function of diverse targets. Notably, Evodiamine and its derivatives have been explored for their anti-cancer, anti-diabetic, and anti-inflammatory properties, indicating the potential of compounds in this chemical class to act on multiple biological pathways (K. Gavaraskar et al., 2015).

Safety and Hazards

When handling Evofolin B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

properties

IUPAC Name

3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYGRGKKZBRZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Evofolin B and where is it found?

A1: this compound is a lignan, a type of natural product found in various plant species. It has been isolated from a variety of plants, including Dysoxylum hainanense [], Paeonia albiflora [], Isatis indigotica [], Combretum alfredii [], Agrimonia pilosa [], Solanum surattense [], Hydnocarpus anthelminthica [, ], Saussurea deltoidea [], Cinnamomum cassia [], Momordica cochinchinensis [], Spatholobus [], Incarvillea arguta [], Vernonanthura tweedieana [], Urtica fissa [], Zanthoxylum ailanthoides [], Caesalpinia bonduc [], and Adina polycephala [].

Q2: What are the reported biological activities of this compound?

A2: this compound has shown inhibitory activity against superoxide anion generation by human neutrophils in response to formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB) []. Additionally, it has demonstrated cytotoxic effects against the HepG2 cell line [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H24O6 and its molecular weight is 360.4 g/mol.

Q4: What spectroscopic data is available for the characterization of this compound?

A5: this compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 1D-NMR (1H-NMR, 13C-NMR) and 2D-NMR data have been used to elucidate its structure and confirm its identity in various plant extracts [, , , , , , , , , , , , , , , , , ].

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?

A5: Currently, there is limited information available specifically regarding the SAR of this compound. Further research is needed to explore the impact of structural modifications on its activity, potency, and selectivity.

Q6: What analytical methods are used to quantify this compound?

A7: this compound has been quantified in plant extracts using techniques like High Performance Liquid Chromatography (HPLC) coupled with various detectors, including Photodiode Array (PDA) detectors [].

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